

Application Notes and Protocols: L-Aspartic Acid-¹⁵N,d₃ in NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Aspartic acid-15N,d₃*

Cat. No.: *B8818593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Aspartic acid-¹⁵N,d₃ in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled amino acid serves as a powerful tool in various research and development areas, including structural biology, metabolic flux analysis, and quantitative proteomics.

Introduction to L-Aspartic Acid-¹⁵N,d₃ in NMR

L-Aspartic acid-¹⁵N,d₃ is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid. The incorporation of the heavy isotope of nitrogen (¹⁵N) and deuterium (d or ²H) at specific positions allows for advanced NMR studies. In NMR spectroscopy, ¹⁵N labeling is crucial for protein structure and dynamics studies, as it enables the use of heteronuclear correlation experiments to resolve spectral overlap and gain residue-specific information. Deuterium labeling reduces relaxation effects, leading to sharper signals and improved spectral quality, especially for larger biomolecules.

The primary applications of L-Aspartic acid-¹⁵N,d₃ in NMR include:

- Protein Structure and Dynamics: As a building block for recombinant protein expression, it allows for the site-specific introduction of NMR-active nuclei, aiding in resonance assignment and the study of protein folding, conformation, and interactions.

- Metabolic Flux Analysis: When introduced into cellular systems, it acts as a tracer to follow the metabolic fate of aspartic acid through various biochemical pathways, providing quantitative insights into cellular metabolism.
- Quantitative NMR (qNMR): Due to its distinct NMR signature, it can be used as an internal standard for the accurate quantification of metabolites in complex biological samples.

Data Presentation

The following tables summarize key quantitative data relevant to the use of L-Aspartic acid-¹⁵N,d₃ in NMR spectroscopy.

Table 1: Physicochemical Properties of L-Aspartic Acid-¹⁵N,d₃

Property	Value
Molecular Formula	C ₄ H ₄ D ₃ ¹⁵ NO ₄
Molecular Weight	137.11 g/mol
Isotopic Purity (¹⁵ N)	≥ 98%
Isotopic Purity (D)	≥ 98%
Appearance	White to off-white solid
Solubility	Soluble in water

Table 2: Typical ¹H and ¹⁵N Chemical Shifts of L-Aspartic Acid in Aqueous Solution (pH 7)

Note: Chemical shifts are reported in parts per million (ppm) and can vary slightly depending on the specific experimental conditions (e.g., pH, temperature, and buffer composition). The deuterium substitution in L-Aspartic acid-¹⁵N,d₃ will result in the absence of corresponding proton signals.

Atom	Typical ^1H Chemical Shift (ppm)	Typical ^{15}N Chemical Shift (ppm)
N	-	~110 - 130
$\text{H}\alpha$	~3.9	-
$\text{H}\beta_2$	~2.7	-
$\text{H}\beta_3$	~2.8	-

Experimental Protocols

Protocol 1: ^{15}N -Labeling of a Recombinant Protein using L-Aspartic Acid- $^{15}\text{N,d}_3$ for HSQC NMR

This protocol describes the expression and purification of a ^{15}N -labeled protein in *E. coli* for subsequent analysis by ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

1. Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
- M9 minimal medium components.
- $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source.
- Glucose (or other carbon source).
- Trace elements and vitamin solutions.
- L-Aspartic acid- $^{15}\text{N,d}_3$ (if specific labeling is desired over uniform labeling).
- Appropriate antibiotics.
- IPTG (isopropyl β -D-1-thiogalactopyranoside) for induction.

- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Purification resins (e.g., Ni-NTA for His-tagged proteins).
- NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).

2. Protein Expression and Purification:

- Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
- M9 Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight culture.
- Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For specific labeling, L-Aspartic acid-¹⁵N,d₃ can be added at this stage.
- Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.
- Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
- Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography if necessary, to ensure high purity.
- Buffer Exchange: Exchange the purified protein into the NMR buffer using dialysis or a desalting column.

3. NMR Sample Preparation:

- Concentrate the purified, labeled protein to the desired concentration (typically 0.1-1 mM).
- Add D₂O to a final concentration of 5-10% for the spectrometer lock.
- Transfer the sample to a high-quality NMR tube.

4. ^1H - ^{15}N HSQC NMR Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and match the probe for ^1H and ^{15}N frequencies.
- Lock the spectrometer on the D_2O signal and shim the magnetic field.
- Acquire a 1D ^1H spectrum to check the sample quality and determine the spectral width.
- Set up a 2D ^1H - ^{15}N HSQC experiment using a standard pulse sequence (e.g., `hsqcetf3gpsi`).
- Optimize acquisition parameters such as spectral widths, number of scans, and acquisition times.
- Acquire the 2D HSQC spectrum.

5. Data Processing and Analysis:

- Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
- Analyze the resulting 2D spectrum. Each peak corresponds to a specific amide proton and its directly bonded nitrogen atom, providing a unique "fingerprint" of the protein.

Protocol 2: Metabolic Flux Analysis using L-Aspartic Acid- $^{15}\text{N},\text{d}_3$

This protocol outlines a general workflow for tracing the metabolism of aspartic acid in cultured cells.

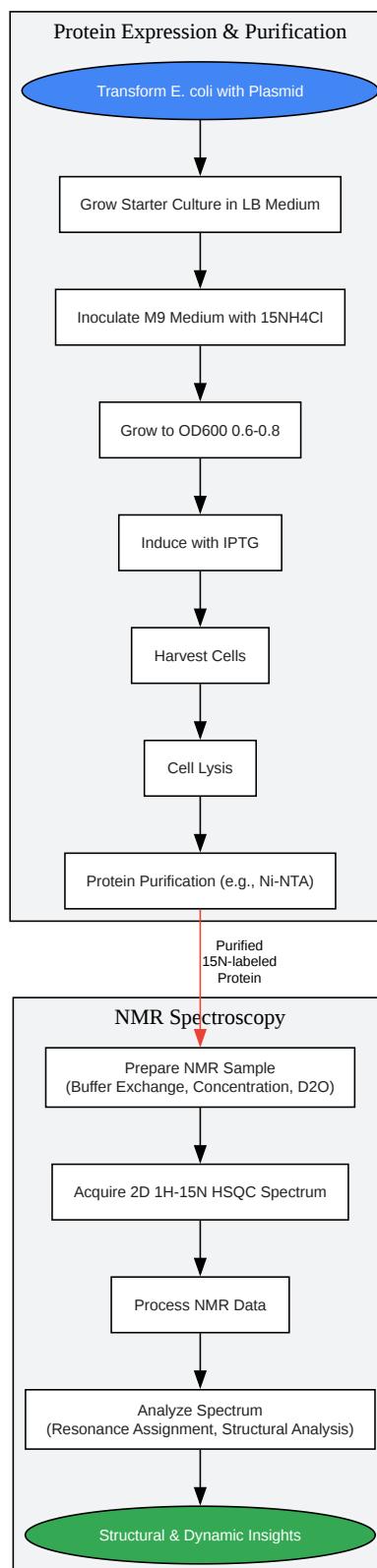
1. Cell Culture and Labeling:

- Culture the cells of interest to the desired confluence.
- Replace the standard culture medium with a medium containing a known concentration of L-Aspartic acid- $^{15}\text{N},\text{d}_3$.

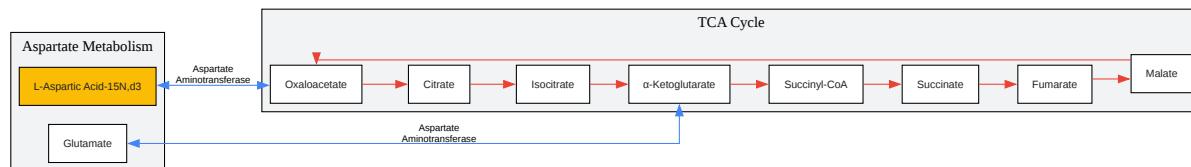
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartic acid.

2. Metabolite Extraction:

- Quench the cellular metabolism rapidly (e.g., by using liquid nitrogen).
- Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
- Separate the soluble metabolites from the cell debris by centrifugation.
- Lyophilize or dry the metabolite extract.


3. NMR Sample Preparation and Data Acquisition:

- Reconstitute the dried metabolite extract in a suitable NMR buffer containing D₂O and a known concentration of an internal standard (e.g., DSS or TSP).
- Transfer the sample to an NMR tube.
- Acquire high-resolution 1D and 2D NMR spectra (e.g., ¹H, ¹³C, ¹⁵N, and ¹H-¹³C HSQC).


4. Data Analysis:

- Identify and quantify the signals from L-Aspartic acid-¹⁵N,d₃ and its metabolic products in the NMR spectra.
- The incorporation of the ¹⁵N and deuterium labels into other metabolites provides information about the active metabolic pathways.
- Use specialized software to model the metabolic fluxes based on the isotopic labeling patterns.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for ^{15}N -labeled protein production and NMR analysis.

[Click to download full resolution via product page](#)

Caption: Involvement of L-Aspartic acid in the Citric Acid (TCA) Cycle.

- To cite this document: BenchChem. [Application Notes and Protocols: L-Aspartic Acid-¹⁵N,d₃ in NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8818593#using-l-aspartic-acid-15n-d3-in-nmr-spectroscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com